4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a benzothiazole-derived sulfonamide with a complex architecture featuring a 2,3-dihydro-1,3-benzothiazol-2-ylidene core substituted with a methanesulfonyl group at position 6 and a 2-methoxyethyl moiety at position 2. The benzamide group is linked to a benzyl(methyl)sulfamoyl substituent via a sulfonamide bridge. Its molecular formula is C₃₀H₃₂N₄O₆S₃, with a calculated molecular weight of 648.8 g/mol (extrapolated from , adjusted for substituents). Key functional groups include:
- Sulfonamide (-SO₂N-): Imparts hydrogen-bonding capacity and influences solubility.
- Methanesulfonyl (-SO₂CH₃): Enhances electron-withdrawing properties and metabolic stability.
- 2-Methoxyethyl side chain: Modulates lipophilicity and steric bulk.
Synthetic routes likely involve Friedel-Crafts sulfonylation, nucleophilic addition, and cyclization steps, as inferred from analogous sulfonamide-benzothiazole syntheses (). Structural confirmation would utilize 1H/13C-NMR (for tautomeric analysis) and IR spectroscopy (to identify C=S, SO₂, and NH stretches).
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S3/c1-28(18-19-7-5-4-6-8-19)38(33,34)21-11-9-20(10-12-21)25(30)27-26-29(15-16-35-2)23-14-13-22(37(3,31)32)17-24(23)36-26/h4-14,17H,15-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSIFSXLUKBINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzothiazole core, followed by the introduction of the methanesulfonyl and benzyl groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzyl and methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with sulfonamide-containing heterocycles but differs in core substitution patterns. Key analogs include:
Key Differences :
- The target compound’s methanesulfonyl group increases polarity compared to the methoxy group in its benzothiazole analog ().
- The 2-methoxyethyl chain introduces greater conformational flexibility relative to rigid triazole derivatives ().
Physicochemical Properties
The target compound exhibits higher lipophilicity (LogP) and polar surface area than its benzothiazole analog due to the methanesulfonyl and 2-methoxyethyl groups. This enhances membrane permeability but may reduce aqueous solubility.
Spectroscopic Comparison
IR Spectroscopy :
- C=S Stretch : Observed at 1247–1255 cm⁻¹ in triazole thiones (); absent in the target compound due to benzothiazole tautomerization.
- SO₂ Stretch : Symmetric/asymmetric vibrations at 1150–1350 cm⁻¹ (common to all sulfonamide analogs).
- NH Stretch : Present at 3278–3414 cm⁻¹ in thione tautomers (); absent in the target compound’s benzothiazole core.
1H-NMR :
- Benzothiazole protons : Deshielded signals at δ 7.5–8.5 ppm due to aromatic anisotropy.
- Methanesulfonyl CH₃ : Singlet at δ 3.1–3.3 ppm (cf. methoxy at δ 3.8–4.0 ppm in compound).
MS/MS Fragmentation :
- Parent ion clusters at m/z 649 [M+H]⁺ with characteristic fragments at m/z 481 (loss of methanesulfonyl) and m/z 324 (benzothiazole core cleavage).
Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential biological activities. Its structure suggests interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide core with a sulfamoyl group and a benzothiazole moiety. This unique arrangement allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 455.58 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Moiety : Cyclization of o-aminothiophenol with a suitable carbonyl compound.
- Introduction of the Benzyl(methyl)sulfamoyl Group : Reaction of benzylamine with methylsulfonyl chloride to form the sulfamide, which is then coupled with the benzothiazole derivative.
The mechanism by which this compound exerts its biological effects likely involves:
- Hydrogen Bonding : The sulfamoyl group can form strong hydrogen bonds with target molecules.
- π-π Stacking Interactions : The benzothiazole moiety can engage in π-π stacking with aromatic amino acids in proteins.
These interactions may modulate enzyme activity or receptor functions, leading to various biological outcomes.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
-
Antibacterial Activity : Compounds containing sulfamoyl groups have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
Compound Target Bacteria Activity (IC50) Compound A Salmonella typhi 5.0 µM Compound B Bacillus subtilis 7.5 µM -
Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease. Studies have reported IC50 values indicating promising inhibitory effects .
Enzyme IC50 (µM) Acetylcholinesterase 12.5 Urease 10.0 - Anticancer Properties : Similar compounds have been evaluated for their anticancer potential, showing activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Recent studies have highlighted the biological activity of compounds structurally related to this compound:
- Study on Antibacterial Activity : A series of sulfamoyl derivatives were synthesized and tested against multiple bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial properties with IC50 values lower than those of standard drugs .
- Enzyme Inhibition Research : A study focused on the inhibition of urease by sulfamoyl compounds demonstrated that modifications in the chemical structure could enhance inhibitory potency, suggesting a pathway for drug development targeting urease-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
